![molecular formula C18H20FN3O3S B3004284 4-fluoro-N-{2-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide CAS No. 478260-30-9](/img/structure/B3004284.png)

4-fluoro-N-{2-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

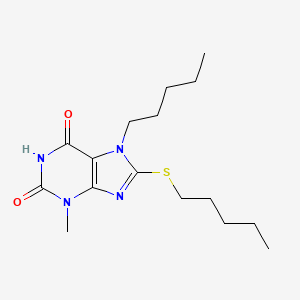

4-fluoro-N-{2-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide is a chemical compound with the molecular formula C18H20FN3O3S . It has a molecular weight of 377.43 . This compound is not intended for human or veterinary use and is available for research use only.

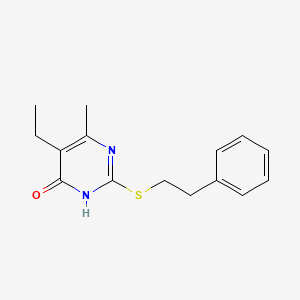

Molecular Structure Analysis

The molecular structure of 4-fluoro-N-{2-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide consists of 18 carbon atoms, 20 hydrogen atoms, 1 fluorine atom, 3 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-fluoro-N-{2-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide include its molecular formula (C18H20FN3O3S), molecular weight (377.43), and its status as a research-use-only product .Wissenschaftliche Forschungsanwendungen

C18H20FN3O3S C_{18}H_{20}FN_{3}O_{3}S C18H20FN3O3S

. Below is a comprehensive analysis of its scientific research applications, divided into distinct sections for clarity:Serotonergic Agonist

This compound has been identified as a highly potent selective 5-HT1A receptor full agonist . It exhibits high affinity for serotonin receptors, potentially mimicking the effects of serotonin by stimulating physiological activity at cell receptors . This application is significant in the development of antidepressants and anxiolytics.

Anxiolytic Drug Development

Due to its role as a serotonergic agonist, this compound may be used in the development of anxiolytic drugs. These drugs alleviate anxiety, tension, and anxiety disorders, promoting sedation and a calming effect without affecting clarity of consciousness .

Research on G Protein Interaction

The compound may bind between the agonist binding site and the G protein interaction switch site, affecting the activation mechanism. This suggests its use in studying G protein-coupled receptor signaling pathways .

Positive Cooperativity Studies

It may display positive cooperativity, which is a phenomenon where the binding of one ligand enhances the affinity for subsequent ligands. This property can be utilized in biochemical studies to understand allosteric modulation of receptors .

Material Science

Given its solid physical form and chemical stability, it could be used in material science research, particularly in the synthesis of new materials or coatings that require specific molecular interactions .

Chemical Synthesis

The compound’s unique blend of reactivity and selectivity makes it a valuable asset for chemical synthesis. It could be used to create complex molecules for pharmaceuticals or organic materials .

Pharmacokinetics and Metabolism Studies

Its well-defined structure and properties make it suitable for pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) of drugs .

Molecular Modeling

The detailed molecular structure allows for its use in molecular modeling and computational chemistry to predict the interaction with other molecules and potential drug targets .

Eigenschaften

IUPAC Name |

4-fluoro-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O3S/c1-26(24,25)22-12-10-21(11-13-22)17-5-3-2-4-16(17)20-18(23)14-6-8-15(19)9-7-14/h2-9H,10-13H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQUFJNUNPRDOAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylpyridine](/img/structure/B3004202.png)

![4-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B3004205.png)

![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide](/img/structure/B3004208.png)

![1-(4-Methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3004209.png)

![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B3004213.png)

![N-(4-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3004215.png)

![(3r,5r,7r)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)adamantane-1-carboxamide](/img/structure/B3004219.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)ethanesulfonamide](/img/structure/B3004223.png)

![7-(4-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)benzyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)